molecular formula C17H24O4 B1311420 Ethyl 8-(2-methoxyphenyl)-8-oxooctanoate CAS No. 898752-76-6

Ethyl 8-(2-methoxyphenyl)-8-oxooctanoate

Cat. No. B1311420
M. Wt: 292.4 g/mol
InChI Key: CJYNQAUFUOYCFZ-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. The structural formula represents the arrangement of atoms in the molecule of the compound.



Synthesis Analysis

This involves the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, chemical stability, etc.


Scientific Research Applications

Synthesis and Corrosion Inhibition

Ethyl 8-(2-methoxyphenyl)-8-oxooctanoate and its derivatives have been explored in the field of corrosion inhibition. A study by Djenane et al. (2019) synthesized Ethyl hydrogen [(2-methoxyphenyl)(methylamino) methyl]phosphonate derivatives and investigated their efficiency as corrosion inhibitors on mild steel in acidic solutions. The compounds showed significant inhibition efficiency, attributed to their adsorption on the steel surface, which follows the Langmuir adsorption isotherm. Theoretical quantum chemical calculations supported the experimental findings, providing insight into the structure-inhibition relationship (Djenane, Chafaa, Chafai, Kerkour, & Hellal, 2019).

Crystal Structure Analysis

Crystallographic studies have provided valuable insights into the molecular structure of compounds related to Ethyl 8-(2-methoxyphenyl)-8-oxooctanoate. For example, the work by Yaeghoobi, Rahman, and Ng (2009) on a Schiff base highlights the significance of understanding molecular geometry for the synthesis and application of similar compounds. The detailed structural analysis helps in elucidating the potential reactivity and interaction capabilities of these molecules (Yaeghoobi, Rahman, & Ng, 2009).

Pharmaceutical Intermediates

Compounds structurally related to Ethyl 8-(2-methoxyphenyl)-8-oxooctanoate serve as important intermediates in pharmaceutical synthesis. Chen et al. (2014) identified a new carbonyl reductase enzyme for the efficient reduction of ethyl 8-chloro-6-oxooctanoate, producing a key chiral precursor for synthesizing (R)-α-lipoic acid. This work illustrates the compound's role in producing medically relevant substances, showcasing the intersection of biotechnology and chemical synthesis for therapeutic development (Chen, Zheng, Ni, Zeng, & Jian‐He Xu, 2014).

Nonlinear Optical (NLO) Materials

Kiven et al. (2023) conducted a theoretical investigation on derivatives of Ethyl 8-(2-methoxyphenyl)-8-oxooctanoate for their nonlinear optical (NLO) properties using density functional theory. The study suggests that these compounds exhibit promising NLO properties, which are crucial for the development of optical materials used in laser technology, optical communication, and data processing. This work underscores the potential of Ethyl 8-(2-methoxyphenyl)-8-oxooctanoate derivatives in advanced optical applications, highlighting the importance of molecular design in creating materials with desirable electronic and optical characteristics (Kiven, Nkungli, Tasheh, & Ghogomu, 2023).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on how well-studied the compound is. For a less-known compound, not all of this information may be available. If you have a specific compound or class of compounds you’re interested in, I might be able to provide more detailed information.


properties

IUPAC Name

ethyl 8-(2-methoxyphenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-3-21-17(19)13-7-5-4-6-11-15(18)14-10-8-9-12-16(14)20-2/h8-10,12H,3-7,11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYNQAUFUOYCFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450606
Record name ETHYL 8-(2-METHOXYPHENYL)-8-OXOOCTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-(2-methoxyphenyl)-8-oxooctanoate

CAS RN

898752-76-6
Record name ETHYL 8-(2-METHOXYPHENYL)-8-OXOOCTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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